2,5-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide core substituted with two chlorine atoms at the 2 and 5 positions, and a pyrazole moiety attached via a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination of Benzene Sulfonamide: The benzenesulfonamide core is chlorinated at the 2 and 5 positions using chlorine gas or a chlorinating agent such as thionyl chloride.
Coupling Reaction: The chlorinated benzenesulfonamide is then coupled with the pyrazole moiety through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorobenzenesulfonamide: Lacks the pyrazole moiety, making it less complex.
N-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylbenzenesulfonamide: Lacks the chlorine substitutions on the benzene ring.
Uniqueness
The presence of both the dichlorobenzene and pyrazole moieties in 2,5-dichloro-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide provides unique chemical properties and potential biological activities that are not observed in the simpler analogs. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H15Cl2N3O2S |
---|---|
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
2,5-dichloro-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-3-18-9(2)10(7-16-18)8-17-21(19,20)13-6-11(14)4-5-12(13)15/h4-7,17H,3,8H2,1-2H3 |
InChI-Schlüssel |
AKHABYUNOIYPSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.